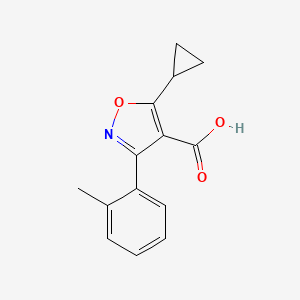
Thalidomide-C3-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-C3-OH is a derivative of thalidomide, a compound that gained notoriety in the late 1950s and early 1960s due to its teratogenic effects. Thalidomide was initially marketed as a sedative and antiemetic, but it was later found to cause severe birth defects when taken during pregnancy. Despite its tragic history, thalidomide and its derivatives, including this compound, have found new applications in modern medicine, particularly in the treatment of multiple myeloma and other inflammatory conditions .
Méthodes De Préparation
The synthesis of Thalidomide-C3-OH involves several steps, starting from the basic thalidomide structure. The preparation typically includes hydroxylation at the C3 position of the glutarimide ring. One common method involves the use of hydroxylating agents under controlled conditions to achieve the desired hydroxylation. Industrial production methods may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Thalidomide-C3-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the C3 position can be oxidized to form a ketone.
Reduction: The compound can be reduced back to its original thalidomide structure.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Thalidomide-C3-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacological properties of thalidomide derivatives.
Biology: Researchers use it to investigate the biological pathways affected by thalidomide and its derivatives.
Medicine: this compound is being studied for its potential to treat various cancers, including multiple myeloma, and inflammatory diseases.
Mécanisme D'action
Thalidomide-C3-OH exerts its effects through several mechanisms:
Immunomodulation: It modulates the immune response by inhibiting the production of tumor necrosis factor-alpha (TNF-α) and other cytokines.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for the growth of tumors.
Protein Degradation: This compound binds to cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex, leading to the degradation of specific proteins involved in disease processes.
Comparaison Avec Des Composés Similaires
Thalidomide-C3-OH is unique among thalidomide derivatives due to the presence of the hydroxyl group at the C3 position. This modification enhances its pharmacological properties and reduces some of the adverse effects associated with thalidomide. Similar compounds include:
Lenalidomide: Another thalidomide derivative with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: A derivative with similar mechanisms of action but different pharmacokinetic properties.
5-Hydroxythalidomide: A metabolite of thalidomide with distinct biological activities.
This compound stands out due to its specific modifications, which offer a balance between efficacy and safety in therapeutic applications.
Propriétés
Formule moléculaire |
C16H16N2O5 |
|---|---|
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
2-(2,6-dioxopiperidin-3-yl)-4-(3-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O5/c19-8-2-4-9-3-1-5-10-13(9)16(23)18(15(10)22)11-6-7-12(20)17-14(11)21/h1,3,5,11,19H,2,4,6-8H2,(H,17,20,21) |
Clé InChI |
NRUFLKPABGXURJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Methoxymethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14768948.png)




![1-[5-(Azidomethyl)-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14769001.png)




![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)



